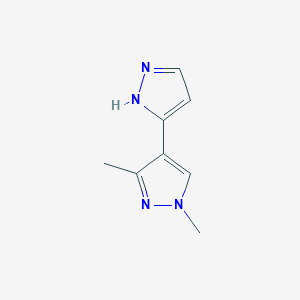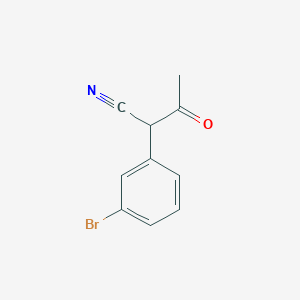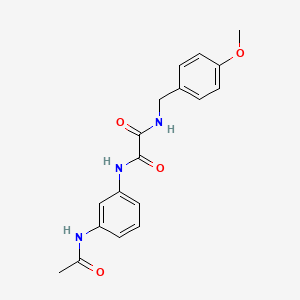
1',3'-dimethyl-1H,1'H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition of Iron and Steel :
- 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole and its derivatives have been investigated extensively for their inhibitive action against the corrosion of metals such as iron and steel in acidic environments. These compounds are noted for their efficiency as corrosion inhibitors, with the ability to significantly reduce the corrosion rate by forming a protective layer on the metal surface through adsorption mechanisms.
- The effectiveness of these compounds as inhibitors increases with concentration, reaching high inhibition efficiencies, indicating their potential in industrial applications where corrosion resistance is crucial (Chetouani et al., 2005), (Wang et al., 2006), (Zarrok et al., 2012).
Density Functional Theory (DFT) Studies for Corrosion Inhibition :
- DFT studies on bipyrazole derivatives provide insights into their electronic properties and their interaction with metal surfaces. Parameters such as energy of the highest occupied molecular orbital (HOMO), energy of the lowest unoccupied molecular orbital (LUMO), and energy gap (ΔE) are used to understand the inhibition mechanism at the molecular level. These studies support the experimental findings and help in designing more efficient corrosion inhibitors based on bipyrazole structures (Wang et al., 2006), (Laarej et al., 2010).
Structural Analysis and Metal Complex Formation :
- Studies involving the synthesis and structural characterization of metal complexes with bipyrazolyl ligands indicate the versatility of these compounds in forming coordination compounds with metals like silver and copper. The unique structural conformations and the ability to form polymeric structures make these complexes interesting for various applications in materials science and catalysis (Wang et al., 2011).
Supramolecular Chemistry and Framework Flexibility :
- Bipyrazoles are also significant in the field of supramolecular chemistry, particularly in constructing metal-organic frameworks (MOFs) with unique properties like framework flexibility, unsaturated metal centers, and porous properties. These structures have potential applications in gas storage, separation technologies, and catalysis (Zhang & Kitagawa, 2008).
Synthetic Applications and Chemical Reactivity :
- The chemical reactivity and synthetic utility of bipyrazole derivatives are explored in various synthetic routes, leading to complex structures with potential applications in materials science and pharmaceuticals. The ability to undergo reactions like cycloadditions and form stable structures with various substituents highlights the versatility of these compounds in synthetic chemistry (Sharko et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Like other bipyrazole derivatives, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-7(5-12(2)11-6)8-3-4-9-10-8/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKDWJFZASOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)




![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)
![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)

